Agrimonolide

Description

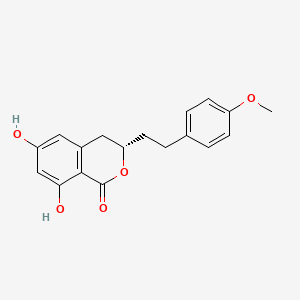

anticestodal agent from Chinese medicinal plant Agrimonia pilosa Lede

Structure

2D Structure

Propriétés

IUPAC Name |

(3S)-6,8-dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-22-14-5-2-11(3-6-14)4-7-15-9-12-8-13(19)10-16(20)17(12)18(21)23-15/h2-3,5-6,8,10,15,19-20H,4,7,9H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFJTEPDESMEHE-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944104 | |

| Record name | 6,8-Dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21499-24-1 | |

| Record name | Agrimonolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21499-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agrimonolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021499241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-Dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Agrimonolide: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimonolide, a bioactive isocoumarin derivative, has garnered significant attention within the scientific community for its diverse and promising pharmacological activities. First identified in the mid-20th century, this natural compound has been the subject of numerous studies aimed at elucidating its therapeutic potential. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and the methodologies employed for its extraction and purification.

This compound, also known as agrimolide, was first isolated in 1958 by a Japanese scholar from the fresh root of Agrimonia pilosa Ledeb.[1][2][3]. Decades later, in 2004, it was also identified in the fresh stems of Spiraea formosana Hayata[1][2][3]. Chemically, its structure is defined as 3,4-dihydro-6,8-dihydroxy-3-[2-(4-methoxyphenyl) ethyl]-1H-2-benzopyran-1-one, with the molecular formula C₁₈H₁₈O₅[1][2][3]. This compound is notably lipophilic, a characteristic that allows it to readily cross the blood-brain barrier[1][2][4][5][6].

Natural Sources of this compound

This compound has been identified in a select number of plant species, both belonging to the Rosaceae family.

-

Agrimonia pilosa Ledeb.: This perennial herb is the principal and most abundant source of this compound[1][2]. A. pilosa is widely distributed across China, central Europe, the former Soviet Union, Mongolia, North Korea, Japan, and northern Vietnam[2]. It thrives along roadsides and in grassy areas at various altitudes[2]. In traditional Chinese medicine, this plant is utilized for treating conditions such as hemoptysis, metrorrhagia, hematemesis, and bloody dysentery[1][2]. Due to its significantly higher concentration of this compound compared to other sources, A. pilosa is the preferred plant for the isolation of this compound[1].

-

Spiraea formosana Hayata: This shrub is endemic to Taiwan and is found in alpine woodlands at altitudes of 2100–2950 meters[1][2]. Traditionally, its tender leaves, fruits, and roots have been used as diuretics, antidotes, and analgesics to treat inflammation, cough, headache, and toothache[1][2]. While it serves as a natural source of this compound, the concentration is considerably lower than in A. pilosa[1][2]. This compound has also been reported in Lawsonia inermis, the plant that is the source of henna, in the form of its glycoside, this compound-6-O-glucopyranoside[7].

Quantitative Analysis of this compound Yield

The yield of this compound from its natural sources can vary significantly based on the plant species, the specific part of the plant used, the geographical origin, and the extraction and purification methods employed. The following table summarizes the reported yields of this compound from its primary botanical sources.

| Plant Source | Plant Part | Extraction Method | Yield (mg/kg) | Reference |

| Agrimonia pilosa | Not Specified | Conventional Methods | 3 - 400 | [1][2] |

| Agrimonia pilosa | Not Specified | High-Speed Counter-Current Chromatography (HSCCC) | 770 | [1][5] |

| Spiraea formosana | Fresh Stems | Hot Ethanol Extraction, Liquid-Liquid Partition, Silica Gel Column Chromatography | 0.65 | [1][2] |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. Below are detailed methodologies that have been reported in the literature.

General Workflow for this compound Isolation

Detailed Protocols

Protocol 1: Isolation from Agrimonia pilosa

This protocol is a representative example of conventional isolation techniques.

-

Extraction: 50 kg of A. pilosa is extracted with 60% ethanol.[1][2]

-

Macroporous Resin Chromatography: The resulting extract is subjected to macroporous resin column chromatography, and the 30% ethanol elution part is collected.[1][2]

-

Silica Gel Column Chromatography: The collected fraction is then separated by silica gel column chromatography.[1][2]

-

Further Purification: Subsequent purification steps include recrystallization, ODS column chromatography, Sephadex LH-20 gel column chromatography, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[1][2]

Protocol 2: Isolation from Spiraea formosana

This protocol details the process used to isolate this compound from S. formosana.

-

Extraction: 8.6 kg of fresh stems of S. formosana are extracted with hot ethanol.[1][2]

-

Liquid-Liquid Partitioning: The ethanol extract is suspended in water and subjected to liquid-liquid partitioning to obtain chloroform, n-butanol, and water subfractions.[1][2]

-

Silica Gel Column Chromatography: The chloroform subfraction, which contains this compound, is then fractionated using silica gel column chromatography to isolate the compound.[1][2] This process yields approximately 5.6 mg of this compound.[1][2]

Biological Activities and Signaling Pathways

This compound has been shown to possess a wide array of pharmacological effects, including antitumor, anti-inflammatory, antioxidant, hepatoprotective, antidiabetic, and myocardial protective activities.[1][2][5] It also functions as an α1A adrenergic receptor antagonist.[1][2]

One of the key mechanisms underlying its anticancer effects, particularly in colon cancer, involves the modulation of the PI3K/AKT/mTOR signaling pathway.[8][9]

Conclusion

This compound stands out as a natural compound with significant therapeutic promise. While Agrimonia pilosa remains the most viable natural source for its isolation, the development of more efficient extraction and purification techniques, alongside potential synthetic routes, will be crucial for advancing its research and clinical applications.[2] Further investigation into its various pharmacological activities and underlying molecular mechanisms is warranted to fully harness its potential in drug development.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Current Progress and Outlook for this compound: A Promising Bioactive Compound from Agrimonia pilosa Ledeb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current Progress and Outlook for this compound: A Promising Bioactive Compound from Agrimonia pilosa Ledeb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound-6-O-glucopyranoside | C24H28O10 | CID 130868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Elucidating the Mechanism of this compound in Treating Colon Cancer Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Untraveled Path: A Technical Guide to the Putative Biosynthesis of Agrimonolide in Agrimonia pilosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimonolide, a dihydroisocoumarin found in Agrimonia pilosa, has garnered significant interest for its diverse pharmacological activities. Despite its therapeutic potential, the biosynthetic pathway responsible for its production in planta remains unelucidated. This technical guide synthesizes current knowledge on isocoumarin and phenylpropanoid biosynthesis to propose a putative pathway for this compound formation. We detail the hypothesized enzymatic steps, from primary metabolic precursors to the final intricate structure. Furthermore, this document provides a comprehensive overview of modern experimental protocols that can be employed to validate this proposed pathway, including transcriptomics, proteomics, and gene silencing techniques. Diagrams of the hypothesized pathway and a general experimental workflow are presented to facilitate future research in this area. This guide aims to serve as a foundational resource for researchers dedicated to unraveling the molecular machinery behind this compound biosynthesis, a critical step towards its sustainable production through metabolic engineering.

Introduction

Agrimonia pilosa, a perennial herb of the Rosaceae family, is a well-known plant in traditional medicine, valued for its diverse therapeutic properties. Among its bioactive constituents, the dihydroisocoumarin this compound stands out due to its promising anti-inflammatory, antitumor, and neuroprotective effects. The complex structure of this compound, featuring a dihydroisocoumarin core and a p-methoxyphenethyl side chain, suggests a sophisticated biosynthetic origin, likely involving the convergence of the polyketide and shikimate pathways.

Currently, the production of this compound relies on extraction from plant sources, which is often inefficient and unsustainable. A thorough understanding of its biosynthetic pathway is paramount for developing alternative production platforms, such as engineered microorganisms or plant cell cultures. This guide presents a hypothesized biosynthetic pathway for this compound, drawing parallels with established pathways of structurally related natural products. Additionally, we provide a detailed roadmap of experimental methodologies to facilitate the identification and characterization of the enzymes and genes involved in this intriguing pathway.

Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to be a multi-step process involving a Type III polyketide synthase (PKS) for the formation of the dihydroisocoumarin scaffold and a series of tailoring enzymes for the attachment and modification of the p-methoxyphenethyl side chain, which is likely derived from the shikimate pathway.

Formation of the Dihydroisocoumarin Core

The dihydroisocoumarin core of this compound is likely assembled by a Type III PKS. These enzymes catalyze the iterative condensation of a starter CoA-ester with several malonyl-CoA extender units.

-

Precursors: The biosynthesis is proposed to start with a yet-to-be-identified starter acyl-CoA and involves the condensation of multiple molecules of malonyl-CoA.

-

Key Enzyme: A chalcone synthase (CHS)-like or a novel Type III PKS is hypothesized to be the core enzyme.

-

Mechanism: The PKS would catalyze a series of decarboxylative Claisen condensations to form a linear polyketide chain. This chain would then undergo intramolecular cyclization and aromatization to form the isocoumarin ring system. A subsequent reduction step would lead to the dihydroisocoumarin structure.

Biosynthesis of the p-Methoxyphenethyl Side Chain

The p-methoxyphenethyl moiety is likely derived from the amino acid L-phenylalanine, a product of the shikimate pathway.

-

Precursor: L-phenylalanine.

-

Key Enzymes: The conversion of L-phenylalanine to the p-methoxyphenethyl group is expected to involve a series of enzymatic reactions, including:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-ester.

-

A series of reductases and decarboxylases: To convert p-coumaroyl-CoA to the phenethyl alcohol derivative.

-

O-methyltransferase (OMT): Catalyzes the methylation of the hydroxyl group to form the methoxy group.

-

Assembly of this compound

The final step in the proposed pathway is the coupling of the dihydroisocoumarin core with the p-methoxyphenethyl side chain. This could be catalyzed by an acyl-activating enzyme followed by a transferase, or potentially be an integral part of the PKS reaction mechanism where p-methoxyphenethyl-CoA could act as the starter unit.

Below is a DOT language representation of the hypothesized biosynthetic pathway.

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a multi-pronged approach that combines transcriptomic, proteomic, and functional genomic techniques.

Identification of Candidate Genes

-

Transcriptome Analysis:

-

Protocol:

-

Collect tissue samples from A. pilosa at different developmental stages and from different organs (e.g., roots, stems, leaves).

-

Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

Perform RNA sequencing (RNA-Seq) on an Illumina platform.

-

Assemble the transcriptome de novo or by mapping to a reference genome if available.

-

Identify differentially expressed genes that correlate with this compound accumulation (quantified by HPLC or LC-MS).

-

Annotate the differentially expressed genes to identify candidates for PKSs, PAL, C4H, 4CL, reductases, decarboxylases, and OMTs.

-

-

-

Proteomic Analysis:

-

Protocol:

-

Extract total proteins from the same tissues used for transcriptome analysis.

-

Perform protein separation by 2D-gel electrophoresis or shotgun proteomics using LC-MS/MS.

-

Identify proteins that are upregulated in tissues with high this compound content.

-

Match the identified proteins to the transcriptome data to confirm gene expression at the protein level.

-

-

Functional Characterization of Candidate Genes

-

Virus-Induced Gene Silencing (VIGS):

-

Protocol:

-

Clone a fragment of the candidate gene into a VIGS vector (e.g., based on Tobacco rattle virus).

-

Introduce the vector into Agrobacterium tumefaciens.

-

Infiltrate young A. pilosa plants with the Agrobacterium culture.

-

After 2-3 weeks, measure the transcript levels of the target gene by qRT-PCR to confirm silencing.

-

Analyze the metabolite profile of the silenced plants by HPLC or LC-MS to observe any reduction in this compound or accumulation of pathway intermediates.

-

-

-

In Vitro Enzyme Assays:

-

Protocol:

-

Clone the full-length coding sequence of the candidate gene into an expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Express and purify the recombinant protein.

-

For a candidate PKS, incubate the purified enzyme with the putative starter unit (e.g., p-methoxyphenethyl-CoA) and malonyl-CoA.

-

For other candidate enzymes (e.g., OMT), incubate with the predicted substrate (e.g., a hydroxylated precursor) and necessary co-factors (e.g., S-adenosyl methionine).

-

Analyze the reaction products by HPLC or LC-MS to confirm the enzyme's function.

-

-

The following diagram illustrates a general workflow for the experimental elucidation of the this compound biosynthetic pathway.

Agrimonolide: A Comprehensive Technical Guide to its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimonolide, a naturally occurring isocoumarin derivative primarily isolated from Agrimonia pilosa Ledeb, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the pharmacological effects of this compound, focusing on its core mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes complex signaling pathways and workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.

Pharmacological Activities of this compound

This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, antioxidant, and hepatoprotective properties.[1][2][3] These activities are attributed to its ability to modulate multiple signaling pathways and molecular targets within the cell.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various in vitro models.[4] It effectively reduces the production of pro-inflammatory mediators and cytokines.

Quantitative Data: Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Parameter | This compound Concentration | Inhibition/Reduction | Reference |

| RAW 264.7 | LPS | NO Production | 20–80 µM | Dose-dependent, 85.36% at 80 µM | [3] |

| RAW 264.7 | LPS | iNOS Protein Expression | 80 µM | 78% | [3] |

| RAW 264.7 | LPS | COX-2 Protein Expression | 80 µM | 61% | [3] |

| RAW 264.7 | LPS | IL-6 mRNA Expression | 80 µM | Substantial reduction | [3] |

| RAW 264.7 | LPS | TNF-α mRNA Expression | 80 µM | Substantial reduction | [3] |

Signaling Pathways Involved in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways, including NF-κB, MAPK, and JAK-STAT.[1][4][5]

Diagram: this compound's Inhibition of Pro-inflammatory Signaling Pathways

Caption: this compound inhibits LPS-induced inflammation by blocking NF-κB, MAPK, and JAK-STAT pathways.

Anti-cancer Effects

This compound has shown potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2]

Quantitative Data: Anti-cancer Activity of this compound

| Cell Line | Cancer Type | Parameter | This compound Concentration (µM) | Effect | Reference |

| AGS | Gastric Cancer | Cell Proliferation | 10 | 30% inhibition | [1] |

| 20 | 45% inhibition | [1] | |||

| 40 | 67% inhibition | [1] | |||

| AGS | Gastric Cancer | IC50 | 25.9 | [1] | |

| A2780 | Ovarian Cancer | Apoptosis | 10-40 | Dose-dependent increase | [1] |

| SKOV-3 | Ovarian Cancer | Apoptosis | 10-40 | Dose-dependent increase | [1] |

| HCT-116 | Colon Cancer | IC50 | 29.05 | [6] |

Signaling Pathways Involved in Anti-cancer Action

The anti-cancer activity of this compound is mediated through the modulation of pathways such as the MAPK pathway, leading to cell cycle arrest and apoptosis.[1]

Diagram: this compound's Anti-cancer Mechanism in Gastric Cancer Cells

Caption: this compound induces apoptosis in cancer cells via the MAPK signaling pathway.

Antioxidant and Hepatoprotective Effects

This compound exhibits significant antioxidant and hepatoprotective activities, protecting cells from oxidative stress-induced damage.[1][7]

Quantitative Data: Hepatoprotective Activity of this compound

| Cell Line/Model | Toxin | Parameter | This compound Concentration | Effect | Reference |

| HepG2 cells | Tacrine | EC50 | 88.2 ± 2.8 µM | Hepatoprotective effect | [1] |

| Rat primary hepatocytes | tert-Butyl hydroperoxide | EC50 | 37.7 ± 1.6 µM | Hepatoprotective effect | [2] |

Signaling Pathways Involved in Antioxidant and Hepatoprotective Action

The protective effects of this compound are associated with the activation of the Nrf2/ARE pathway and modulation of MAPK signaling.[1][7][8]

Diagram: this compound's Antioxidant and Hepatoprotective Mechanism

Caption: this compound protects hepatocytes by activating the Nrf2/ARE pathway and modulating MAPKs.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the pharmacological effects of this compound.

Cell Culture

-

Cell Lines: RAW 264.7 (macrophage), AGS (human gastric adenocarcinoma), A2780 and SKOV-3 (human ovarian carcinoma), HepG2 (human liver carcinoma), HCT-116 (human colon carcinoma) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay: RAW 264.7 cells were pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant was measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis:

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, p-p38, p-JNK, p-ERK, p-JAK1, p-STAT1, and p-STAT3, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA was extracted from cells using TRIzol reagent.

-

cDNA was synthesized using a reverse transcription kit.

-

qRT-PCR was performed using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, and IL-6. Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).[9][10]

-

Anti-cancer Assays

-

Cell Viability (MTT) Assay:

-

Cells were seeded in 96-well plates and treated with various concentrations of this compound for 24-72 hours.[11][12][13][14]

-

MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

-

The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.[14]

-

-

Apoptosis (Annexin V/PI) Assay:

-

Cell Migration and Invasion (Transwell) Assay:

-

For invasion assays, the upper chamber of a Transwell insert was coated with Matrigel.[20][21][22][23][24]

-

Cells, pre-treated with this compound, were seeded in the upper chamber in serum-free medium.[6][20][21][22][24]

-

The lower chamber was filled with medium containing 10% FBS as a chemoattractant.[24]

-

After incubation, non-migrated/invaded cells on the upper surface of the membrane were removed, and the cells that had migrated/invaded to the lower surface were fixed, stained with crystal violet, and counted under a microscope.[6][21]

-

Antioxidant and Hepatoprotective Assays

-

DPPH Radical Scavenging Assay:

-

Different concentrations of this compound were mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[25][26][27][28]

-

The mixture was incubated in the dark for 30 minutes.[25][26]

-

The absorbance was measured at 517 nm. The percentage of DPPH radical scavenging activity was calculated.[28]

-

-

In Vitro Hepatoprotection Assay:

-

HepG2 cells or primary hepatocytes were pre-treated with this compound.

-

Hepatotoxicity was induced by adding a toxic agent such as tacrine or tert-butyl hydroperoxide.

-

Cell viability was assessed using the MTT assay to determine the EC50 value of this compound.

-

Diagram: General Workflow for In Vitro Pharmacological Evaluation of this compound

Caption: A generalized workflow for the in vitro assessment of this compound's pharmacological effects.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological activities, including potent anti-inflammatory, anti-cancer, antioxidant, and hepatoprotective effects. Its mechanisms of action involve the modulation of critical cellular signaling pathways such as NF-κB, MAPKs, JAK-STAT, and Nrf2. The quantitative data and experimental methodologies summarized in this technical guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of diseases. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessment to fully elucidate its clinical potential.

References

- 1. Current Progress and Outlook for this compound: A Promising Bioactive Compound from Agrimonia pilosa Ledeb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound from Agrimonia pilosa suppresses inflammatory responses through down-regulation of COX-2/iNOS and inactivation of NF-κB in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating the Mechanism of this compound in Treating Colon Cancer Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and Desmethylthis compound Induced HO-1 Expression in HepG2 Cells through Nrf2-Transduction and p38 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound and Desmethylthis compound Induced HO-1 Expression in HepG2 Cells through Nrf2-Transduction and p38 Inactivation [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. researchgate.net [researchgate.net]

- 24. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 25. Phytochemical Analysis of Agrimonia pilosa Ledeb, Its Antioxidant Activity and Aldose Reductase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journal.unisza.edu.my [journal.unisza.edu.my]

- 27. researchgate.net [researchgate.net]

- 28. DPPH Radical Scavenging Assay [mdpi.com]

Agrimonolide: A Deep Dive into its Anticancer Mechanism of Action

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the molecular mechanisms underlying the anticancer activity of Agrimonolide, a natural compound that has demonstrated significant potential in preclinical cancer research. This document details its effects on key signaling pathways, apoptosis, cell cycle progression, and metastasis in cancer cells, supported by quantitative data and detailed experimental methodologies.

Core Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a multi-pronged approach, primarily by modulating critical signaling pathways that govern cell proliferation, survival, and metastasis. The core mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell migration and invasion. Furthermore, emerging evidence suggests a role for this compound in inducing ferroptosis, a distinct form of iron-dependent cell death.

Quantitative Effects of this compound on Cancer Cell Viability

The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other key quantitative data are summarized below.

| Cell Line | Cancer Type | Assay | IC50 Value | Other Quantitative Data | Reference |

| HCT-116 | Colon Cancer | CCK-8 | 29.05 µM | - | [1] |

| AGS | Gastric Cancer | Not Specified | 25.9 µM | Inhibition rates: 30% at 10 µM, 45% at 20 µM, 67% at 40 µM. | [2] |

| A2780 | Ovarian Cancer | Not Specified | Not Specified | Dose-dependent increase in apoptosis at 10-40 µM. | [2] |

| SKOV-3 | Ovarian Cancer | Not Specified | Not Specified | Dose-dependent increase in apoptosis at 10-40 µM. | [2] |

| A549 | Non-small Cell Lung Cancer | Not Specified | Not Specified | Inhibition of proliferation at 10, 20, and 40 µM. | [3] |

Modulation of Key Signaling Pathways

This compound's anticancer activity is intrinsically linked to its ability to interfere with crucial intracellular signaling cascades.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inactivate this pathway in colon cancer cells.[4] Treatment with this compound leads to a significant reduction in the phosphorylation of PI3K, AKT, and mTOR.[4] This inactivation contributes to the suppression of downstream targets like C-Myc and Cyclin D1, which are critical for cell cycle progression.[4]

Figure 1: this compound's inhibition of the PI3K/AKT/mTOR pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and p38 cascades, is another critical regulator of cell proliferation and apoptosis. In human gastric cancer AGS cells, this compound treatment leads to a significant increase in the phosphorylation of both ERK and p38.[5] This activation of the MAPK pathway is linked to the induction of apoptosis.[5]

References

- 1. Elucidating the Mechanism of this compound in Treating Colon Cancer Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Progress and Outlook for this compound: A Promising Bioactive Compound from Agrimonia pilosa Ledeb. [mdpi.com]

- 3. This compound Inhibits the Malignant Progression of Non-small Cell Lung Cancer and Induces Ferroptosis through the mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of cell proliferation and triggering of apoptosis by this compound through MAP kinase (ERK and p38) pathways in human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Agrimonolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimonolide, a natural isocoumarin derivative isolated from Agrimonia pilosa Ledeb, has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from in-vitro experiments. Detailed experimental protocols and visual representations of the key signaling pathways are included to facilitate further research and development of this promising anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, a bioactive compound found in the traditional medicinal herb Agrimonia pilosa, has emerged as a promising candidate due to its potent inhibitory effects on key inflammatory mediators and signaling pathways.[1][2][3] This document synthesizes the available scientific literature on the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms.

Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling cascades involved in the inflammatory response. The primary mechanisms identified to date include the inhibition of the NF-κB, MAPK, and JAK-STAT signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1] this compound has been shown to inhibit this process by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65.[2][4] This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.[1]

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[1][5] Studies have demonstrated that this compound can significantly suppress the LPS-induced phosphorylation of p38 and JNK.[1][6] By inhibiting the activation of these MAPK pathways, this compound effectively blunts the cellular inflammatory response.

Attenuation of the JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade for cytokine-mediated inflammation.[2][6] Upon cytokine receptor activation, JAKs phosphorylate and activate STAT proteins, which then translocate to the nucleus to regulate gene expression. This compound has been found to inhibit the LPS-induced phosphorylation of JAK1, STAT1, and STAT3, thereby disrupting this signaling axis and reducing the expression of inflammatory genes.[1][2]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in several in-vitro studies, primarily using LPS-stimulated RAW 264.7 murine macrophage cells. The following tables summarize the key findings.

| Parameter | Concentration of this compound | Inhibition | Reference |

| Nitric Oxide (NO) Production | 20 µM | Dose-dependent | [2] |

| 80 µM | 85.36% | [2] | |

| iNOS Protein Expression | 80 µM | 78% | [2] |

| COX-2 Protein Expression | 80 µM | 61% | [2] |

| IL-6 mRNA Expression | 80 µM | Substantially reduced | [2] |

| TNF-α mRNA Expression | 80 µM | Substantially reduced | [2] |

Table 1: Inhibitory effects of this compound on inflammatory mediators in LPS-stimulated RAW 264.7 cells.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in this guide, based on published literature.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 20, 40, 80 µM) for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine measurements).

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

After cell treatment, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite to quantify the NO concentration.

-

Western Blot Analysis

-

Objective: To determine the protein expression levels of iNOS, COX-2, and phosphorylated forms of NF-κB, MAPK, and STAT proteins.

-

Procedure:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies specific for the target proteins overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Procedure:

-

Total RNA is extracted from cells using a suitable RNA isolation reagent (e.g., TRIzol).

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers.

-

The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as the internal control.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in-vitro evaluation.

Figure 1: this compound's inhibitory effects on inflammatory signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Current Progress and Outlook for this compound: A Promising Bioactive Compound from Agrimonia pilosa Ledeb. | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Current Progress and Outlook for this compound: A Promising Bioactive Compound from Agrimonia pilosa Ledeb - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Desmethylthis compound Induced HO-1 Expression in HepG2 Cells through Nrf2-Transduction and p38 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound from Agrimonia pilosa suppresses inflammatory responses through down-regulation of COX-2/iNOS and inactivation of NF-κB in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant and Hepatoprotective Effects of Agrimonolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimonolide, a naturally occurring polyphenolic compound predominantly found in plants of the Agrimonia genus, has garnered significant scientific interest for its therapeutic potential.[1][2][3][4] This technical guide provides a comprehensive overview of the antioxidant and hepatoprotective properties of this compound, with a focus on its underlying mechanisms of action. Through a systematic review of in vitro and in vivo studies, this document summarizes the quantitative effects of this compound on key biomarkers of oxidative stress and liver damage. Detailed experimental protocols for the principal assays cited are provided to facilitate the replication and further investigation of these findings. Furthermore, this guide employs Graphviz visualizations to elucidate the complex signaling pathways and experimental workflows associated with this compound's bioactivity, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Liver diseases represent a significant global health burden, with oxidative stress being a key contributor to their pathogenesis.[5] Reactive oxygen species (ROS) can overwhelm the endogenous antioxidant defense systems, leading to cellular damage, inflammation, and the progression of liver injury.[5] Consequently, there is a growing demand for novel therapeutic agents with potent antioxidant and hepatoprotective properties.

This compound, a polyphenol found in medicinal plants such as Agrimonia eupatoria L. and Agrimonia pilosa Ledeb, has emerged as a promising candidate.[1][2][6] Traditional medicine has long utilized these plants for treating inflammatory conditions and liver ailments.[6] Modern scientific investigations have begun to validate these traditional uses, attributing many of the therapeutic effects to compounds like this compound. This guide will delve into the scientific evidence supporting the antioxidant and hepatoprotective effects of this compound, presenting quantitative data, detailed methodologies, and visual representations of its molecular interactions.

Antioxidant Effects of this compound

This compound exhibits significant antioxidant activity through multiple mechanisms, including direct free radical scavenging and the upregulation of endogenous antioxidant defense systems.

In Vitro Antioxidant Activity

Studies have demonstrated the potent free radical scavenging capabilities of this compound and its derivatives.

Table 1: In Vitro Antioxidant Activity of this compound and Desmethylthis compound

| Compound | Assay | Concentration (µM) | Scavenging Activity (%) |

| This compound | ABTS | 200 | ~80 |

| Desmethylthis compound | ABTS | 200 | ~80 |

| This compound | DPPH | 200 | 58.2 |

| Desmethylthis compound | DPPH | 200 | 44.8 |

| This compound | SOD-like activity | 200 | 50.7 |

| Desmethylthis compound | SOD-like activity | 200 | 51.2 |

| Data sourced from a study on this compound and Desmethylthis compound.[7] |

Upregulation of Antioxidant Enzymes

A key mechanism underlying this compound's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[8][9] Activation of Nrf2 leads to the increased expression of several phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1).

Table 2: Effect of this compound on Nrf2 and HO-1 Protein Expression in HepG2 Cells

| Treatment | Concentration (µM) | Nuclear Nrf2/Keap1 Ratio (fold increase) | HO-1 Protein Expression (fold increase) |

| This compound | 25 | 0.6 ± 0.1 | 0.12 ± 0.03 |

| This compound | 200 | 3.0 ± 0.4 | 0.5 ± 0.02 |

| Data represents the fold increase compared to control. Sourced from a study on this compound and Desmethylthis compound in HepG2 cells.[10] |

While direct quantitative data on the dose-dependent effects of pure this compound on the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are limited, some studies on Agrimonia eupatoria extracts provide insights. One study, however, reported a decrease in SOD and CAT activity with an aqueous extract of Agrimonia eupatoria, the reasons for which require further investigation.[11] Conversely, other sources suggest that this compound and related extracts can stimulate the activity of these crucial antioxidant enzymes.[7][10]

Hepatoprotective Effects of this compound

This compound has demonstrated significant hepatoprotective effects in various in vitro and in vivo models of liver injury.

In Vitro Hepatoprotection in HepG2 Cells

In human liver cancer (HepG2) cells, this compound has been shown to protect against cytotoxicity induced by various toxins.

Table 3: Hepatoprotective Effect of this compound against Tacrine-Induced Cytotoxicity in HepG2 Cells

| Compound | EC50 (µM) |

| This compound | 88.2 ± 2.8 |

| Silybin (positive control) | 69.0 ± 3.4 |

| EC50 represents the concentration required for 50% protection against tacrine-induced cytotoxicity.[2][12] |

The cytoprotective effect of this compound is also reflected in its impact on cell viability. Studies on HepG2 cells have shown that this compound is non-toxic at a wide range of concentrations.[3]

Table 4: Effect of this compound on HepG2 Cell Viability

| Concentration (µM) | Cell Viability (%) |

| 25 | No significant change |

| 50 | No significant change |

| 100 | No significant change |

| 200 | No significant change |

| Qualitative data from a study indicating no significant change in cell viability.[3] |

In Vivo Hepatoprotection

Animal models of liver injury have provided further evidence for the hepatoprotective effects of this compound and related extracts. In a mouse model of cholestatic liver injury, this compound treatment was shown to normalize liver enzymes and reduce liver scarring and inflammation.[13]

While specific in vivo data for pure this compound in a carbon tetrachloride (CCl4)-induced hepatotoxicity model is limited, studies on Agrimonia eupatoria extracts offer valuable insights.

Table 5: Effect of Agrimonia eupatoria L. Extract on Serum ALT and AST Levels in CCl4-Induced Liver Injury in Rats

| Treatment Group | Dose (mg/kg) | AST (U/L) | ALT (U/L) |

| Vehicle Control | - | 77.3 ± 10.1 | 30.7 ± 4.5 |

| CCl4 Control | - | 289.4 ± 35.5 | 198.2 ± 25.3 |

| CCl4 + A. eupatoria Extract | 25 | 210.5 ± 28.7 | 145.6 ± 20.1 |

| CCl4 + A. eupatoria Extract | 50 | 185.4 ± 25.3 | 120.3 ± 18.9 |

| CCl4 + A. eupatoria Extract | 100 | 150.7 ± 20.1 | 98.5 ± 15.4 |

| Data represents mean ± SD. Sourced from a study on the protective effect of Agrimonia eupatoria L. extract.[14] |

Anti-Inflammatory Effects

Chronic inflammation is a key driver of liver disease progression. This compound has been shown to exert potent anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.

Table 6: Anti-inflammatory Effects of this compound in LPS-Stimulated Macrophages

| Parameter | Concentration (µM) | Inhibition |

| NO Production | 80 | 85.36% |

| iNOS Protein Expression | 80 | 78% |

| COX-2 Protein Expression | 80 | 61% |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | - | Significantly reduced |

| Quantitative data on cytokine reduction is not specified in the source.[4][12] |

Signaling Pathways and Experimental Workflows

Nrf2/HO-1 Signaling Pathway

The antioxidant and hepatoprotective effects of this compound are largely mediated through the activation of the Nrf2/HO-1 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or exposure to inducers like this compound disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes like HO-1.

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

Experimental Workflow for In Vivo Hepatoprotectivity Study

A typical experimental workflow to evaluate the hepatoprotective effect of this compound in a CCl4-induced liver injury model is outlined below.

Caption: Workflow for CCl4-induced hepatotoxicity study.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Prepare various concentrations of this compound in a suitable solvent.

-

Add a fixed volume of the DPPH solution to each concentration of this compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

-

Prepare the ABTS•+ stock solution by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable buffer to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add various concentrations of this compound to the ABTS•+ working solution.

-

After a set incubation time, measure the absorbance of the mixture.

-

Calculate the percentage of inhibition of ABTS•+ by this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

Express the cell viability as a percentage of the control (untreated cells).[10][11][15][16][17]

CCl4-Induced Hepatotoxicity in Rodents

This is a widely used animal model to study hepatoprotective agents.

-

Acclimatize male Wistar rats or C57BL/6 mice for at least one week.

-

Divide the animals into different groups: a normal control group, a CCl4 control group, and treatment groups receiving different doses of this compound.

-

Administer this compound (or vehicle) orally for a set period (e.g., 7 days).

-

On the last day of treatment, induce liver injury by a single intraperitoneal injection of CCl4 (e.g., 1 mL/kg) diluted in a vehicle like olive oil.[3][18][19][20]

-

After a specific time (e.g., 24 hours), euthanize the animals and collect blood and liver samples.

-

Analyze the serum for liver function markers (ALT, AST).

-

Process the liver tissue for histopathological examination and measurement of antioxidant enzyme activities.[3][7][21]

Western Blot Analysis for Nrf2 and HO-1

This technique is used to detect and quantify the expression of specific proteins.

-

Lyse the cells or tissues to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Nrf2 and HO-1.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).[22]

Conclusion

This compound exhibits promising antioxidant and hepatoprotective properties, primarily through the activation of the Nrf2/HO-1 signaling pathway and by exerting anti-inflammatory effects. The quantitative data presented in this guide, derived from both in vitro and in vivo studies, underscore its potential as a therapeutic agent for liver diseases associated with oxidative stress and inflammation. The detailed experimental protocols and visual representations of the underlying molecular mechanisms provide a solid foundation for further research and development in this area. Future studies should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of this compound and conducting well-designed clinical trials to validate its efficacy and safety in humans.

References

- 1. sustz.com [sustz.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Silibinin Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bibliographies: 'Hepatic Toxicity and CCl4' – Grafiati [grafiati.com]

- 6. This compound from Agrimonia pilosa suppresses inflammatory responses through down-regulation of COX-2/iNOS and inactivation of NF-κB in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-OI Attenuates Carbon Tetrachloride-Induced Hepatic Injury via Regulating Oxidative Stress and the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound and Desmethylthis compound Induced HO-1 Expression in HepG2 Cells through Nrf2-Transduction and p38 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Agrimonia eupatoria L. and Cynara cardunculus L. Water Infusions: Phenolic Profile and Comparison of Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijrr.com [ijrr.com]

- 14. tsijournals.com [tsijournals.com]

- 15. Agrimonia eupatoria L. (Agrimony) Extract Alters Liver Health in Subjects with Elevated Alanine Transaminase Levels: A Controlled, Randomized, and Double-Blind Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnrjournal.com [pnrjournal.com]

- 17. sid.ir [sid.ir]

- 18. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hepatoprotective Effects of Vernonia amygdalina (Astereaceae) Extract on CCl4-Induced Liver Injury in Broiler Chickens [mdpi.com]

An In-depth Technical Guide on the In Vitro Safety and Cytotoxicity of Agrimonolide

Introduction

Agrimonolide, a bioactive isocoumarin primarily isolated from the herb Agrimonia pilosa Ledeb, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This lipophilic compound has demonstrated potential as a multi-target natural therapeutic for a range of diseases, including cancer, inflammation, and diabetes mellitus.[1][2][3] A critical aspect of its preclinical evaluation is the thorough assessment of its in vitro safety and cytotoxicity to determine its therapeutic window and mechanism of action. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cell viability and its safety profile in vitro, intended for researchers, scientists, and professionals in drug development.

Cytotoxicity of this compound

This compound has demonstrated notable cytotoxic and anti-proliferative effects against various cancer cell lines. The mechanism of action is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The following table summarizes the key quantitative data on the cytotoxic effects of this compound on different cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HCT-116 | Colon Cancer | IC50 | 29.05 µM | [4] |

| AGS | Gastric Cancer | Inhibition Rate | 30% at 10 µM | [1][5] |

| Inhibition Rate | 45% at 20 µM | [1][5] | ||

| Inhibition Rate | 67% at 40 µM | [1][5] | ||

| SKOV-3 | Ovarian Cancer | - | Anti-proliferative effects observed | [1][5] |

| A2780 | Ovarian Cancer | - | Anti-proliferative effects observed | [1][5] |

Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to apoptosis, ferroptosis, and cell cycle arrest.

Apoptosis Induction

In human gastric cancer AGS cells, this compound treatment leads to a dose-dependent increase in apoptotic cells.[1][5][6] This is associated with an increased Bax/Bcl-2 ratio and the activation of cleaved caspase-3.[6] Similarly, in colon cancer HCT-116 cells, this compound upregulates the expression of pro-apoptotic proteins Caspase-3 and BAX while downregulating the anti-apoptotic protein BCL-2.[4][7]

Signaling Pathway Modulation

-

MAPK Pathway: In AGS cells, this compound-induced apoptosis involves the p38 and ERK1/2 MAP kinase pathways.[5][6] Treatment with this compound significantly increases the phosphorylation of both ERK and p38 proteins.[6]

-

PI3K/AKT/mTOR Pathway: In colon cancer, this compound has been shown to suppress cancer progression by inactivating the PI3K/AKT/mTOR signaling pathway.[4][7] This inactivation leads to the downregulation of proliferation-related proteins like C-Myc and Cyclin D1.[4][7]

-

JAK-STAT Pathway: this compound has also been observed to block the phosphorylation of JAK1, STAT1, and STAT3, suggesting an anti-inflammatory component to its action that may be relevant in cancer.[5]

Cell Cycle Arrest

In human gastric cancer AGS cells, treatment with 40 µM this compound resulted in an 82.7% increase in the G0/G1 phase cell population and a 9.0% decrease in the G2/M phase population, indicating that it prevents cell cycle advancement by inducing a G1 phase arrest.[1]

Signaling Pathway Diagrams

Caption: this compound-induced apoptotic signaling pathways.

In Vitro Safety Profile

A noteworthy aspect of this compound is its favorable safety profile in vitro, as it has shown low to no cytotoxicity in various normal cell types.[1][2][3]

Hepatoprotective Effects

This compound has demonstrated hepatoprotective activity against tacrine-induced cytotoxicity in human liver-derived HepG2 cells.[1][5] It also shows a protective effect in rat primary hepatocytes.[5] This protective action is linked to its antioxidative properties, including free radical scavenging and the activation of Nrf2-driven pathways.[5]

Quantitative Safety Data

| Cell Line | Effect | Parameter | Value | Reference |

| HepG2 | Hepatoprotection | EC50 | 88.2 ± 2.8 µM | [1][5] |

| Rat Primary Hepatocytes | Hepatoprotection | EC50 | 37.7 ± 1.6 µM | [5] |

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the accurate assessment of this compound's safety and cytotoxicity.

MTT Assay (Cell Viability)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8][9][10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate under standard culture conditions.

-

Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle, positive control).

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for several hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the optical density of the solution using a microplate reader, typically at a wavelength of 570 nm.[8][9]

Caption: Workflow for the MTT cell viability assay.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12]

Principle: LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[11][12] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of lysed cells.[11][12][13]

Protocol:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with this compound and controls (spontaneous release, maximum release).[13][14]

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new assay plate.[13][14]

-

Reaction Mixture: Add the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[14][15]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][14] The percentage of cytotoxicity is calculated relative to the maximum LDH release control.[15]

Caption: Workflow for the LDH cytotoxicity assay.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells.[17][18] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17][19]

Protocol:

-

Cell Treatment: Induce apoptosis in cells by treating with this compound. Include negative and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[16]

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer.[18][19]

-

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[16][19]

-

Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.[18][19]

-

Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.[16]

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The in vitro evidence suggests that this compound is a promising bioactive compound with selective cytotoxicity against cancer cells while exhibiting a favorable safety profile in non-cancerous cells. Its anti-cancer activity is mediated through the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways like MAPK and PI3K/AKT/mTOR. The hepatoprotective effects further underscore its therapeutic potential. However, it is important to note that most of the current data is from in vitro studies, and further investigations, including in vivo animal studies and pharmacokinetic profiling, are necessary to fully elucidate its therapeutic efficacy and safety.[1][2] This guide provides a foundational understanding for researchers to design further experiments and explore the full potential of this compound in drug development.

References

- 1. Current Progress and Outlook for this compound: A Promising Bioactive Compound from Agrimonia pilosa Ledeb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Progress and Outlook for this compound: A Promising Bioactive Compound from Agrimonia pilosa Ledeb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elucidating the Mechanism of this compound in Treating Colon Cancer Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of cell proliferation and triggering of apoptosis by this compound through MAP kinase (ERK and p38) pathways in human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 12. scientificlabs.ie [scientificlabs.ie]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cellbiologics.com [cellbiologics.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. kumc.edu [kumc.edu]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Agrimonolide as an α1A Adrenergic Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of agrimonolide's activity as an antagonist of the α1A adrenergic receptor. This compound, a natural isocoumarin derivative isolated from Agrimonia pilosa Ledeb, has been identified as a potential antagonist for this receptor, which plays a crucial role in smooth muscle contraction and various physiological processes.[1][2][3] This document details the established signaling pathway of the α1A adrenergic receptor, outlines standard experimental protocols for characterizing antagonists, and summarizes the current, albeit limited, research on this compound's interaction with this target. Due to a lack of publicly available quantitative data, this guide emphasizes the methodologies for future research to precisely determine the binding affinity and functional potency of this compound.

Introduction to this compound and the α1A Adrenergic Receptor

This compound

This compound is a bioactive isocoumarin that naturally occurs in plants such as Agrimonia pilosa Ledeb.[1] First isolated in 1958, this compound has garnered interest for its diverse pharmacological activities, including anti-inflammatory, antitumor, and hepatoprotective effects.[1][4] Structurally, this compound is 3,4-dihydro-6,8-dihydroxy-3-[2-(4-methoxyphenyl) ethyl]-1H-2-benzopyran-1-one.[1] Its potential as an α1A adrenergic receptor antagonist suggests a possible therapeutic application in conditions related to this receptor's function.[1][3][5][6]

The α1A Adrenergic Receptor

The α1A adrenergic receptor is a subtype of the α1-adrenergic receptor family, which are G protein-coupled receptors (GPCRs). These receptors are activated by the endogenous catecholamines, norepinephrine and epinephrine. The α1A subtype is predominantly expressed in the smooth muscle of various tissues, including the prostate, bladder neck, and blood vessels, where it mediates contractile responses.[7] Consequently, antagonists of the α1A adrenergic receptor are clinically significant for treating conditions such as benign prostatic hyperplasia (BPH) and hypertension.[8]

The α1A Adrenergic Receptor Signaling Pathway

Activation of the α1A adrenergic receptor by an agonist initiates a well-characterized signaling cascade primarily through the Gq/11 family of G proteins. This pathway leads to an increase in intracellular calcium concentration, which triggers cellular responses like smooth muscle contraction.

The key steps in the α1A adrenergic receptor signaling pathway are as follows:

-

Agonist Binding: An agonist, such as norepinephrine, binds to the α1A adrenergic receptor.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gq. The α subunit of Gq (Gαq) exchanges GDP for GTP.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP complex then activates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium (Ca2+) from the ER into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Characterization of this compound as an α1A Adrenergic Receptor Antagonist

The primary evidence for this compound's activity at the α1A adrenergic receptor comes from a study that utilized cell membrane chromatography (CMC) coupled with high-performance liquid chromatography/mass spectrometry (HPLC/MS).[3][5] This technique identified this compound from an extract of agrimony as a compound that binds to the α1 adrenergic receptor.[5][6] While this study provides qualitative evidence of interaction, it does not offer quantitative measures of binding affinity or functional antagonism.[3][5]

Quantitative Data

A thorough review of the existing scientific literature reveals a lack of specific quantitative data for this compound's interaction with the α1A adrenergic receptor. The following table summarizes the status of key quantitative parameters.

| Parameter | Description | Value for this compound |

| Ki (Binding Affinity) | The inhibition constant, representing the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates higher binding affinity. | Data Not Available |

| IC50 (Functional Potency) | The half-maximal inhibitory concentration, representing the concentration of an antagonist that inhibits a specific biological or biochemical function by 50%. | Data Not Available |

| pA2 (Functional Potency) | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. | Data Not Available |

Experimental Protocols for Characterizing α1A Adrenergic Receptor Antagonists

To quantitatively assess the antagonist properties of this compound at the α1A adrenergic receptor, standardized in vitro pharmacological assays are required. The following sections detail the methodologies for two key experiments: the radioligand binding assay to determine binding affinity (Ki) and the calcium mobilization assay to measure functional antagonism (IC50).

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the α1A adrenergic receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human α1A adrenergic receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled antagonist with high affinity for the α1A receptor (e.g., [3H]-Prazosin).

-

This compound (test compound).

-

Non-labeled known antagonist (for determining non-specific binding, e.g., Phentolamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

-

Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-